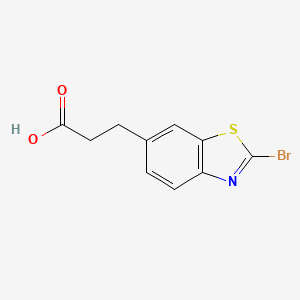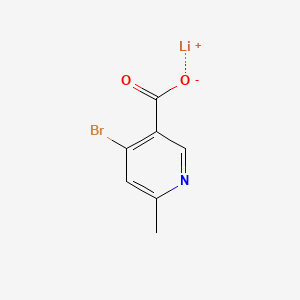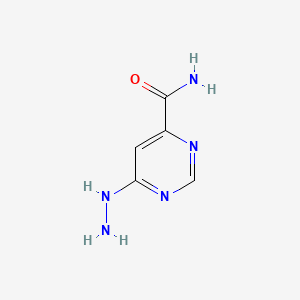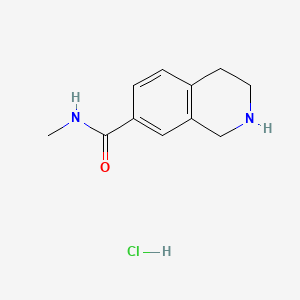
1-(2-Bromo-1-cyclobutoxyethyl)-2-fluorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Bromo-1-cyclobutoxyethyl)-2-fluorobenzene is an organic compound that features a bromine atom, a cyclobutoxy group, and a fluorine atom attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromo-1-cyclobutoxyethyl)-2-fluorobenzene typically involves multiple steps. One common method starts with the bromination of a suitable precursor, such as cyclobutane, to introduce the bromine atom. This is followed by the introduction of the fluorine atom through a halogen exchange reaction. The cyclobutoxy group is then attached via an etherification reaction, where an alcohol reacts with an alkyl halide under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully chosen to ensure efficient reactions and minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Bromo-1-cyclobutoxyethyl)-2-fluorobenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to introduce functional groups like hydroxyl or carbonyl groups.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to alter the oxidation state of other functional groups.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed depend on the type of reaction and the reagents used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation reactions can produce phenols or ketones.
Aplicaciones Científicas De Investigación
1-(2-Bromo-1-cyclobutoxyethyl)-2-fluorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-(2-Bromo-1-cyclobutoxyethyl)-2-fluorobenzene involves its interaction with specific molecular targets. The bromine and fluorine atoms can participate in halogen bonding, which can influence the compound’s binding affinity to proteins or enzymes. The cyclobutoxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Bromocyclohexane: Similar in having a bromine atom attached to a cycloalkane ring.
1-Bromocyclohexene: Features a bromine atom attached to a cyclohexene ring.
2-Bromo-1-cyclopropylethanone: Contains a bromine atom and a cyclopropyl group.
Uniqueness: 1-(2-Bromo-1-cyclobutoxyethyl)-2-fluorobenzene is unique due to the presence of both a bromine and a fluorine atom on the benzene ring, along with a cyclobutoxy group. This combination of functional groups imparts distinct chemical and physical properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C12H14BrFO |
|---|---|
Peso molecular |
273.14 g/mol |
Nombre IUPAC |
1-(2-bromo-1-cyclobutyloxyethyl)-2-fluorobenzene |
InChI |
InChI=1S/C12H14BrFO/c13-8-12(15-9-4-3-5-9)10-6-1-2-7-11(10)14/h1-2,6-7,9,12H,3-5,8H2 |
Clave InChI |
YKNSILXGFCSXIW-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C1)OC(CBr)C2=CC=CC=C2F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl (2S)-2-[3-(azetidin-3-yl)propanamido]propanoate, trifluoroacetic acid](/img/structure/B13479818.png)


![N-(3-{[4-(4-methanesulfonamidophenyl)-1,3-thiazol-2-yl]amino}phenyl)acetamide hydrochloride](/img/structure/B13479855.png)





![N-[(1E)-2-[(E)-[(2,3-dimethylphenyl)imino]methyl]-3,3,3-trifluoroprop-1-en-1-yl]-2,3-dimethylaniline](/img/structure/B13479875.png)
![6-Azaspiro[2.5]octane-1-carbohydrazide](/img/structure/B13479876.png)

![1-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-5-nitro-1H-indazole](/img/structure/B13479903.png)
![2-Methyl-1-{[(3-methylphenyl)methyl]amino}propan-2-olhydrochloride](/img/structure/B13479910.png)
